N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[3-Cyano-4-(2-furyl)-6-(4-methoxyphenyl)-2-oxo-1(2H)-pyridinyl]tetrahydrofuran-2,3,4-triyl tribenzoate
- 5-[(4-Methoxyphenyl)-2-furyl]methylene]barbituric acid
Uniqueness
N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(furan-2-yl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-25-13-6-4-12(5-7-13)15-11-17(27-23-15)18(24)22-19-20-9-8-14(21-19)16-3-2-10-26-16/h2-10,17H,11H2,1H3,(H,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSHHKMMQAMMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=NC=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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